molecular formula C21H17ClN4O2 B7686885 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine

Cat. No. B7686885
M. Wt: 392.8 g/mol
InChI Key: UYQISRGNUPBUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine is not completely understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects such as inhibiting tumor cell growth, reducing inflammation and pain, and improving cognitive function. It has also been shown to modulate various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine. One direction is to further investigate its potential therapeutic effects on various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, research can focus on improving its solubility and bioavailability to increase its effectiveness in lab experiments and potential clinical applications.
In conclusion, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)pyridin-2-amine involves the reaction of 2-chloronicotinic acid with 2-amino-5-chloropyridine to form 2-chloro-5-(2-pyridyl)pyridine. This intermediate compound is then reacted with 4-chlorophenylisocyanate and sodium azide to form the desired compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. It also exhibits potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-27-18-7-3-2-5-15(18)13-24-20-17(6-4-12-23-20)21-25-19(26-28-21)14-8-10-16(22)11-9-14/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQISRGNUPBUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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